molecular formula C5H8O5 B12882030 (2S,5S)-2,5-Dihydroxytetrahydrofuran-2-carboxylic acid

(2S,5S)-2,5-Dihydroxytetrahydrofuran-2-carboxylic acid

Katalognummer: B12882030
Molekulargewicht: 148.11 g/mol
InChI-Schlüssel: DXBRMOBLKYGFJY-UCORVYFPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S,5S)-2,5-Dihydroxytetrahydrofuran-2-carboxylic acid is a chiral compound with significant importance in organic chemistry and biochemistry. It is a derivative of tetrahydrofuran, a five-membered ring containing one oxygen atom. The presence of two hydroxyl groups and a carboxylic acid group makes this compound highly reactive and versatile for various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (2S,5S)-2,5-Dihydroxytetrahydrofuran-2-carboxylic acid can be achieved through several methods. One common approach involves the catalytic resolution of racemic mixtures using lipase enzymes. This method allows for the selective production of the desired enantiomer with high yield and purity . Another method involves the use of flow microreactor systems, which provide a more efficient and sustainable approach to synthesis .

Industrial Production Methods: Industrial production of this compound often involves large-scale catalytic processes. These processes are optimized for high yield and cost-effectiveness, utilizing environmentally friendly solvents and reagents .

Analyse Chemischer Reaktionen

Types of Reactions: (2S,5S)-2,5-Dihydroxytetrahydrofuran-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of hydroxyl and carboxylic acid groups, which act as reactive sites.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines and alcohols under acidic or basic conditions .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .

Wissenschaftliche Forschungsanwendungen

(2S,5S)-2,5-Dihydroxytetrahydrofuran-2-carboxylic acid has numerous applications in scientific research. In chemistry, it is used as a building block for the synthesis of complex molecules. In biology, it serves as a precursor for the synthesis of bioactive compounds. In medicine, it is investigated for its potential therapeutic properties, including antiviral and anticancer activities . In industry, it is utilized in the production of pharmaceuticals and fine chemicals .

Wirkmechanismus

The mechanism of action of (2S,5S)-2,5-Dihydroxytetrahydrofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups enable it to form hydrogen bonds and ionic interactions with enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: Similar compounds to (2S,5S)-2,5-Dihydroxytetrahydrofuran-2-carboxylic acid include (2S,5S)-5-Carboxymethylproline and other derivatives of tetrahydrofuran and proline .

Uniqueness: What sets this compound apart from similar compounds is its unique combination of hydroxyl and carboxylic acid groups, which confer distinct reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Eigenschaften

Molekularformel

C5H8O5

Molekulargewicht

148.11 g/mol

IUPAC-Name

(2S,5S)-2,5-dihydroxyoxolane-2-carboxylic acid

InChI

InChI=1S/C5H8O5/c6-3-1-2-5(9,10-3)4(7)8/h3,6,9H,1-2H2,(H,7,8)/t3-,5-/m0/s1

InChI-Schlüssel

DXBRMOBLKYGFJY-UCORVYFPSA-N

Isomerische SMILES

C1C[C@](O[C@@H]1O)(C(=O)O)O

Kanonische SMILES

C1CC(OC1O)(C(=O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.